molecular formula C26H26ClN3O5 B12142227 3'-[(4-chlorophenyl)carbonyl]-1-ethyl-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-chlorophenyl)carbonyl]-1-ethyl-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12142227
M. Wt: 496.0 g/mol
InChI Key: DAWUSNBDFSSLNM-DQRAZIAOSA-N
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Description

3’-(4-chlorobenzoyl)-1-ethyl-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of 3’-(4-chlorobenzoyl)-1-ethyl-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the spirocyclic moiety. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’-(4-chlorobenzoyl)-1-ethyl-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 3’-(4-chlorobenzoyl)-1-ethyl-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione stands out due to its unique spirocyclic structure and the presence of multiple functional groups. Similar compounds include other spirocyclic indoles and morpholine derivatives, which may share some chemical properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C26H26ClN3O5

Molecular Weight

496.0 g/mol

IUPAC Name

(4'E)-4'-[(4-chlorophenyl)-hydroxymethylidene]-1-ethyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H26ClN3O5/c1-2-29-20-6-4-3-5-19(20)26(25(29)34)21(22(31)17-7-9-18(27)10-8-17)23(32)24(33)30(26)12-11-28-13-15-35-16-14-28/h3-10,31H,2,11-16H2,1H3/b22-21-

InChI Key

DAWUSNBDFSSLNM-DQRAZIAOSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Cl)\O)/C(=O)C(=O)N3CCN5CCOCC5

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)N3CCN5CCOCC5

Origin of Product

United States

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